![molecular formula C14H14N4S B3002672 3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 682745-47-7](/img/structure/B3002672.png)
3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C14H14N4S and its molecular weight is 270.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione and its derivatives have been extensively studied in the field of organic chemistry, primarily for their synthesis and structural properties. For example, Castiñeiras et al. (2018) investigated the synthesis and structural assessment of a similar compound, highlighting the molecular and supramolecular structures studied by X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).
Physicochemical and Spectroscopic Studies
Detailed physicochemical and spectroscopic studies have been conducted on derivatives of this compound. Aouad et al. (2018) reported the synthesis of a novel crystalline compound similar to this compound, analyzing its structure through various tools like X-ray diffraction, NMR, and FT-IR spectroscopy (Aouad, Messali, Rezki, Al‐Zaqri, & Warad, 2018).
Potential Biological Activities
Studies on similar triazole compounds have indicated potential biological activities. For instance, Šermukšnytė et al. (2022) explored the effect of 1,2,4-triazole-3-thiol derivatives on cancer cell migration and growth, suggesting potential applications in cancer treatment (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Spectroscopic Characterization and Theoretical Studies
The spectroscopic characterization and theoretical studies of these compounds have also been a focus. Jian et al. (2006) conducted a detailed analysis using density functional theory calculations, contributing to a deeper understanding of the molecular properties of similar triazole derivatives (Jian, Zhao, Bai, & Cai, 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, such as monoamine oxidase b
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if it interacts with monoamine oxidase B, it could potentially influence the metabolism of monoamine neurotransmitters . This could have downstream effects on neuronal signaling and related physiological processes.
Pharmacokinetics
Similar compounds have been found to be preferentially oxidized by certain enzymes, suggesting potential metabolic pathways . The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.
Result of Action
Similar compounds have been found to cause persistent depletion of certain neurotransmitters, suggesting potential neurotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as this could influence the compound’s ionization state and, consequently, its ability to interact with its targets .
Análisis Bioquímico
Biochemical Properties
It is known that triazoles can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific substituents present in the triazole molecule .
Cellular Effects
Preliminary studies suggest that this compound may have a slight depressive effect on the central nervous system (CNS) of mice .
Molecular Mechanism
It is known that triazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-17-9-5-8-12(17)10-13-15-16-14(19)18(13)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGVRSPXAUJBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
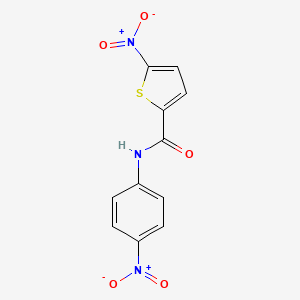
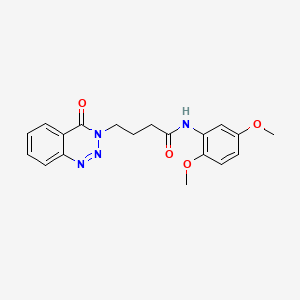
![5-Ethyl-2-[1-(2-methylpropylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B3002593.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine](/img/structure/B3002595.png)
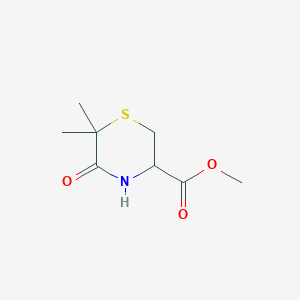
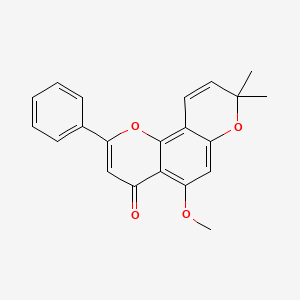
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3002602.png)
![3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone](/img/structure/B3002603.png)
![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3002605.png)
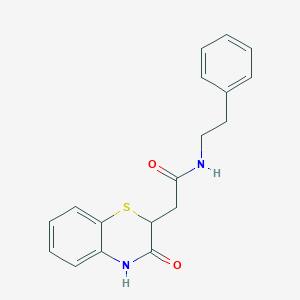
![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3002610.png)
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002611.png)
![Naphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B3002612.png)
